trans Latanoprost

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Latanoprost is a medication used to treat increased pressure inside the eye, including ocular hypertension and open-angle glaucoma . It is a prostanoid selective FP receptor agonist . It is applied as eye drops to the eyes . Common side effects include blurry vision, redness of the eye, itchiness, and darkening of the iris .

Synthesis Analysis

The enantioselective total synthesis of latanoprost has been accomplished with excellent diastereo- and enantioselectivities in a pot-economical manner using six reaction vessels . An enantioselective Krische allylation was conducted in the first pot .

Molecular Structure Analysis

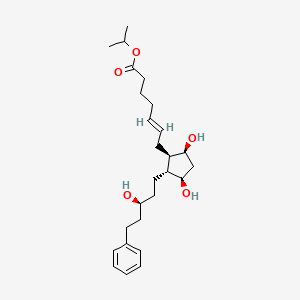

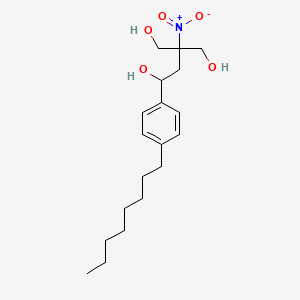

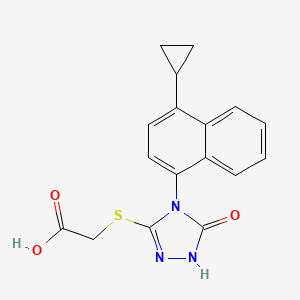

Trans Latanoprost contains total 72 bond(s); 32 non-H bond(s), 8 multiple bond(s), 14 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group .

Chemical Reactions Analysis

In the synthesis process, several reactions were involved. In the second pot, olefin metathesis, silyl protection, and hydrogenolysis proceeded efficiently. In the third pot, an organocatalyst-mediated Michael reaction proceeded with excellent diastereoselectivity .

Physical And Chemical Properties Analysis

Latanoprost is a synthetic derivative of the natural prostaglandin PGF2α . It is a prodrug of active acid metabolite .

Scientific Research Applications

Hair Growth Stimulation : Latanoprost has been found to significantly increase hair density in men with mild androgenetic alopecia, suggesting its potential usefulness in stimulating hair follicle activity and treating hair loss (Blume-Peytavi et al., 2012).

Prostaglandin-Induced Hair Growth : It has been observed that Latanoprost, used in treating glaucoma, induces growth and pigmentation in lashes and ancillary hairs around the eyelids, which could be beneficial in treating conditions like eyelash alopecia (Johnstone & Albert, 2002).

Treatment of Glaucoma : As a prostaglandin analogue, Latanoprost is extensively used for lowering intraocular pressure in patients with glaucoma. Its mode of action includes increased uveoscleral outflow of aqueous humor (Stjernschantz & Alm, 1996).

Ocular Tissue Transport : The prostaglandin transporter OATP2A1, found in human ocular tissues, is involved in the uptake of Latanoprost, influencing drug concentrations and effects in the eye (Kraft et al., 2010).

Neuroprotective Effects : Latanoprost has shown neuroprotective effects in differentiated retinal ganglion cells, potentially useful in glaucoma therapy. It promotes neurite outgrowth through an FP receptor-mediated modulation of the PI3K-Akt-mTOR signaling pathway (Zheng et al., 2011).

Anterior Uveitis and Cystoid Macular Edema : There is evidence indicating a significant incidence of anterior uveitis and cystoid macular edema associated with Latanoprost therapy in some patients (Warwar et al., 1998).

Mechanism of Action

Mode of Action

Trans Latanoprost interacts with its target, the F prostanoid receptor, by acting as a selective agonist . This interaction increases the outflow of aqueous humor, a fluid in the eye . The increased outflow subsequently leads to a reduction in intraocular pressure .

Biochemical Pathways

The action of this compound affects the biochemical pathway of aqueous humor outflow. Specifically, it enhances the pressure-sensitive (presumed trabecular) outflow pathway and increases the pressure-insensitive (uveoscleral) outflow . This dual action on the outflow pathways helps in effectively reducing intraocular pressure .

Pharmacokinetics

this compound is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed by esterases to the biologically active acid . A decrease in intraocular pressure has been measured within 3–4 hours post-administration, reaches a maximum decrease at 8–12 hours, and can be maintained for a period of 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous humor, leading to a decrease in the pressure within the eye . On a cellular level, this compound may induce differential expression of matrix metalloproteinases and tissue inhibitor of metalloproteinases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the pH of the tear film, and the health of the corneal epithelium can affect the absorption and effectiveness of this compound .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Trans Latanoprost interacts with prostaglandin receptors in the dermal papilla and the outer root sheath cells . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .

Cellular Effects

This compound influences cell function by interacting with prostaglandin receptors . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production .

Molecular Mechanism

This compound acts as a selective F prostanoid (FP) receptor agonist . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure . This compound reduces both the diurnal and nocturnal intraocular pressure and has been shown to act synergistically with other anti-glaucoma medications .

Temporal Effects in Laboratory Settings

A study aimed at the development and validation of a reversed-phase high-performance liquid chromatography method for quantitative analysis of nanogram levels of this compound in the eye . The study compared the use of fluorescence vs ultraviolet (UV) detectors in this compound quantification .

Metabolic Pathways

This compound is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active this compound acid .

Properties

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-QKMKSKRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main challenge in synthesizing Latanoprost, and how does the novel method described in the research address this issue?

A1: A major challenge in synthesizing Latanoprost is the separation of isomeric impurities, particularly 15(S)-latanoprost and 5,6-trans-latanoprost []. The novel synthetic method described utilizes a ten-step process with several optimized reactions, including a stereoselective reduction using (-)-diisopinocampheyl chloroborane to favor the desired S-isomer []. This method also incorporates a final purification step using normal-phase high-performance liquid chromatography, effectively separating Latanoprost from its isomers and achieving a high purity of 99.91% [].

Q2: Can you elaborate on the analytical method used to separate and quantify Latanoprost and its isomers? What type of column and mobile phase are employed for this purpose?

A2: The research utilizes a validated liquid chromatography method to achieve baseline separation of Latanoprost, 15(S)-latanoprost (impurity I), and 5,6-trans-latanoprost (impurity II) []. This method employs an NH2 column (aminopropyl silica column) and a specific mobile phase composed of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added []. This specific combination of stationary phase and mobile phase allows for differential interaction of Latanoprost and its isomers, enabling their successful separation and quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

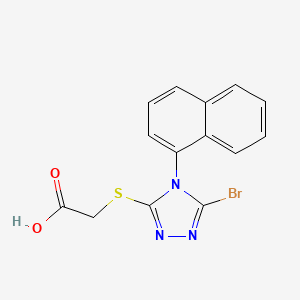

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)

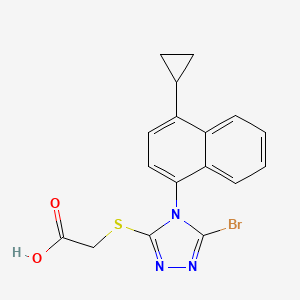

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)